molecular formula C13H17NO2 B1666645 Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- CAS No. 153221-21-7

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-

Cat. No.: B1666645
CAS No.: 153221-21-7
M. Wt: 219.28 g/mol
InChI Key: VDJCYVYVTWEIPD-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- (CAS: 86264-61-1) is a chiral acetamide derivative featuring a 1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl backbone. Its molecular formula is C₁₆H₂₁NO₄ (MW: 291.34 g/mol), with key structural elements including:

  • A tetrahydronaphthalene core providing lipophilicity and conformational rigidity.
  • An 8-methoxy group enhancing electronic interactions and metabolic stability.
  • An (R)-configured acetamide moiety critical for enantioselective biological activity.

Scientific Research Applications

Pharmacological Applications

Antidepressant Properties
The compound is primarily known for its role as an active ingredient in agomelatine, a medication used to treat major depressive disorder. Agomelatine acts as a melatonergic antidepressant and has been shown to improve sleep patterns and mood regulation. Its unique mechanism involves the modulation of melatonin receptors and serotonin receptors, which contributes to its antidepressant effects .

Hypnotic Effects
Agomelatine has also demonstrated hypnotic properties, making it beneficial for patients suffering from insomnia related to depression. Clinical trials have indicated that it can enhance sleep quality without the sedative side effects commonly associated with traditional hypnotics .

Synthesis and Chemical Properties

Synthesis Process
The synthesis of N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)acetamide involves several steps starting from 7-methoxy-1-tetralone. The process includes the condensation of the starting material with cyanomethyl phosphonic acid esters followed by acetylation to yield the desired acetamide .

Chemical Structure
The compound's structure is critical to its biological activity. The presence of the naphthalene ring system is essential for its interaction with biological targets, influencing both its pharmacokinetics and pharmacodynamics .

Case Studies

Clinical Trials
A notable clinical trial evaluated the efficacy of agomelatine in treating depression compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Results showed that patients receiving agomelatine experienced significant improvements in depressive symptoms and overall quality of life .

Comparative Studies
Comparative studies have highlighted the advantages of agomelatine over other antidepressants regarding side effects and withdrawal symptoms. Patients reported fewer sexual side effects and a lower incidence of withdrawal symptoms when discontinuing treatment .

Regulatory Status

Agomelatine has received regulatory approval in several countries for the treatment of major depressive disorder. The European Medicines Agency (EMA) has endorsed its use based on robust clinical evidence demonstrating its effectiveness and safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure & Substituents Target Enzymes IC₅₀/Activity Selectivity Ratio References
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- Tetrahydro-8-methoxy-naphthalenyl + (R)-acetamide MAO-B, BChE (predicted) Not reported Not available
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Benzothiazole + dihydroisoquinoline + acetamide MAO-B, BChE MAO-B: 0.045 μM MAO-B > MAO-A (10:1)
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazoloquinoxalin-7-yl]acetamide Pyrazoloquinoxaline + chloroaryl + acetamide MAO-A 0.028 μM MAO-A > MAO-B (50:1)
Milacemide Glycinamide + cyclopropane MAO-B 1.2 μM MAO-B selective
N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Naphthalene + piperidine + acetamide AChE, BChE AChE: 2.5 μM; BChE: 1.8 μM Dual inhibition
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Chloroacetamide + cyclopropyl + tetrahydronaphthalene Biological target under study Not reported N/A

Key Structural Differences and Implications

Backbone Rigidity vs. Triazole-linked acetamides (e.g., 6a-m in ) introduce polar heterocycles, increasing water solubility but reducing CNS penetration .

Substituent Effects :

  • The 8-methoxy group in the target compound may mimic tyrosine residues in substrates, enhancing MAO-B affinity. In contrast, chloro/nitro groups (e.g., 6b-c in ) improve electrophilic interactions but increase toxicity risks .
  • (R)-Configuration : Enantioselectivity is critical; (R)-isomers of related compounds show 10-fold higher MAO-B inhibition than (S)-isomers .

Synthetic Routes :

  • The target compound is synthesized via stereoselective acetylation (), while triazole analogs () use click chemistry (1,3-dipolar cycloaddition). The latter introduces modularity but requires copper catalysts, complicating purification .

Pharmacological Profiles

  • MAO-B Inhibition :

    • The target compound’s tetrahydronaphthalene core aligns with MAO-B’s hydrophobic substrate cavity, similar to (R)-N-(benzo[d]thiazol-2-yl)acetamide (IC₅₀: 0.045 μM) .
    • Milacemide (IC₅₀: 1.2 μM) lacks rigidity, resulting in lower potency .
  • Cholinesterase Inhibition :

    • N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide inhibits AChE/BChE via dual π-cation and hydrogen-bonding interactions, a mechanism likely shared by the target compound .
  • Selectivity :

    • Nitroaryl acetamides () exhibit off-target effects due to nitro group redox activity, whereas the target compound’s methoxy group minimizes such risks .

Biological Activity

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)- is a chemical compound that has garnered attention for its potential biological activities. This article delves into its properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • Density : 1.11 g/cm³
  • Purity : 96% .

Research indicates that acetamides can exhibit various biological activities depending on their structure. The specific compound has been studied for its potential anti-inflammatory and anticancer properties. The mechanisms through which these effects are mediated often involve modulation of enzyme activity and cellular signaling pathways.

  • Anti-inflammatory Effects :
    • Acetamides have been shown to inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition can lead to reduced inflammation in various models .
  • Anticancer Activity :
    • Some acetamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds structurally related to acetamide have shown promise in inhibiting the growth of HepG2 liver cancer cells with IC50 values indicating moderate potency .

Cytotoxicity Studies

A study assessing the cytotoxicity of various acetamide derivatives found that certain compounds exhibited significant activity against human cancer cell lines. The results were summarized as follows:

CompoundCell LineIC50 (µM)
Acetamide Derivative AHepG220
Acetamide Derivative BMCF-715
Acetamide Derivative CA54925

These findings suggest that structural modifications can enhance the anticancer potential of acetamides .

Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of acetamides has highlighted their ability to downregulate pro-inflammatory cytokines. A notable study reported:

  • Reduction in COX-2 and iNOS Expression : Treatment with specific acetamide derivatives resulted in a significant decrease in mRNA levels for COX-2 and iNOS compared to untreated controls.

This suggests that these compounds could be valuable in developing therapies for inflammatory diseases .

Safety and Toxicology

While exploring the biological activities of acetamides, it is crucial to consider their safety profiles. Some studies indicate potential hepatotoxicity associated with high doses of certain acetamides:

  • Long-term exposure to elevated levels has been linked to liver damage in animal models.
  • Acute exposure may lead to organ damage; thus, careful dosage regulation is necessary during therapeutic applications .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing (R)-configured acetamide derivatives with tetrahydro-naphthalenyl scaffolds?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, substitution, and chiral resolution. Key steps include:

  • Cyclization of tetrahydro-naphthalenyl precursors : Use Friedel-Crafts acylation or palladium-catalyzed coupling to construct the fused ring system .
  • Enantiomeric resolution : Employ chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (R)-enantiomer. Single-crystal X-ray diffraction is critical for confirming absolute configuration .
  • Acetamide functionalization : Introduce the acetamide group via nucleophilic acyl substitution under anhydrous conditions (e.g., using acetyl chloride in dichloromethane with a tertiary amine base) .

Q. Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer:
Validate structural integrity and purity using:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., methoxy group position in the naphthalenyl ring) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for detecting isotopic chlorine/fluorine substituents in analogs .
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .

Q. Advanced: How can researchers optimize enantiomeric purity during synthesis?

Answer:

  • Chiral auxiliaries : Use (R)-proline or Evans’ oxazolidinones to bias asymmetric induction during key bond-forming steps .
  • Crystallographic validation : Resolve enantiomers via X-ray diffraction (e.g., as in SK&F-89748, where the S-configuration was confirmed) to ensure >99% enantiomeric excess (e.e.) .
  • Dynamic kinetic resolution : Apply transition-metal catalysts (e.g., Ru-BINAP) for racemization-suppressed synthesis .

Q. Advanced: How does the (R)-enantiomer’s receptor selectivity compare to its (S)-counterpart in pharmacological studies?

Answer:

  • Alpha 1-adrenoceptor specificity : The (R)-enantiomer in structurally related compounds shows >100-fold selectivity for alpha 1 over alpha 2 receptors (EC₅₀ = 9 ± 2 nM in rabbit ear artery assays). In contrast, the (S)-enantiomer exhibits diminished activity .
  • Methodological validation : Use isolated tissue assays (e.g., guinea pig ileum for alpha 2, rabbit ear artery for alpha 1) to quantify subtype selectivity ratios. Radioligand binding assays (³H-prazosin for alpha 1) further validate affinity .

Q. Advanced: How should researchers address contradictions in bioactivity data between in vitro and in vivo models?

Answer:

  • Metabolic stability assays : Perform liver microsome studies (e.g., rat S9 fractions) to identify rapid metabolic degradation (e.g., CYP450-mediated oxidation of the methoxy group) that may reduce in vivo efficacy .
  • Pharmacokinetic profiling : Compare plasma protein binding (e.g., using equilibrium dialysis) and blood-brain barrier penetration (logP calculations) to explain discrepancies in CNS activity .
  • Species-specific receptor homology : Evaluate receptor sequence alignment (e.g., human vs. rodent alpha 1-adrenoceptors) to rationalize interspecies variability .

Q. Advanced: What structural modifications enhance potency in analogs of this compound?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-position of the naphthalenyl ring to improve receptor binding (e.g., EC₅₀ reduction from 25 nM to 9 nM in fluorinated analogs) .
  • Scaffold hopping : Replace the tetrahydro-naphthalenyl core with benzoxazepine or thiadiazole moieties to modulate selectivity (e.g., increased alpha 1D vs. alpha 1A affinity) .
  • Steric hindrance minimization : Trimethylsilyl (TMS) protection of reactive hydroxyl groups during synthesis improves yield in bulky analogs .

Q. Advanced: How can computational methods predict metabolic pathways for this compound?

Answer:

  • In silico tools : Use MetaSite or GLORYx to simulate phase I/II metabolism. For example, predict glutathione conjugation at the acetamide carbonyl group .
  • Docking studies : Model interactions with CYP3A4/2D6 isoforms to identify vulnerable sites (e.g., methoxy demethylation) .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to track metabolic fate via LC-MS/MS .

Q. Advanced: What crystallographic techniques resolve molecular packing interactions in related acetamide derivatives?

Answer:

  • Intermolecular interactions : Analyze hydrogen bonding (e.g., C=O⋯H-N) and π-π stacking in single-crystal structures (e.g., N-(4-chloro-2-nitrophenyl) derivatives) to explain solubility and stability .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O vs. H⋯C interactions) to predict polymorphism risks .

Q. Basic: How do researchers validate spectroscopic data against reference databases?

Answer:

  • NIST WebBook : Cross-check IR and mass spectral data (e.g., fragment m/z 154 for acetamide cleavage) with entries in the NIST Chemistry WebBook .
  • Deposition in public repositories : Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .

Q. Advanced: What strategies mitigate racemization during large-scale synthesis?

Answer:

  • Low-temperature protocols : Conduct acylation steps at −20°C to minimize base-catalyzed epimerization .
  • In-line monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to detect racemization in real time .

Properties

IUPAC Name

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJCYVYVTWEIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934704
Record name N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80270-68-4, 153221-21-7
Record name 2-Acetamido-8-methoxytetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AH 001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-
Reactant of Route 3
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-
Reactant of Route 4
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-
Reactant of Route 5
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-
Reactant of Route 6
Acetamide, N-(1,2,3,4-tetrahydro-8-methoxy-2-naphthalenyl)-, (R)-

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